molecular formula C19H17Br2N3O2S B10907946 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)-N-ethylcarbamimidothioate

1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)-N-ethylcarbamimidothioate

Cat. No.: B10907946
M. Wt: 511.2 g/mol
InChI Key: KHNNBZSLNVWRSC-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups, an imino group, and a dioxopyrrolidine ring

Preparation Methods

The synthesis of 1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves multiple steps, including the formation of the bromophenyl groups and the dioxopyrrolidine ring. The synthetic route typically involves the following steps:

    Formation of Bromophenyl Groups: The bromophenyl groups are introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

    Formation of the Dioxopyrrolidine Ring: The dioxopyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and liquid crystals, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can be compared with other similar compounds, such as:

    1-BROMO-4-[1-(4-BROMOPHENYL)-2,2-DICHLOROVINYL]BENZENE: This compound shares the bromophenyl group but has different substituents and structural features.

    4-{(E)-[(4-BROMOPHENYL)IMINO]METHYL}-N,N-DIMETHYLANILINE HYDRATE: This compound has a similar imino group but differs in its overall structure and properties.

The uniqueness of 1-(4-BROMOPHENYL)-3-{[(4-BROMOPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17Br2N3O2S

Molecular Weight

511.2 g/mol

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-bromophenyl)-N'-ethylcarbamimidothioate

InChI

InChI=1S/C19H17Br2N3O2S/c1-2-22-19(23-14-7-3-12(20)4-8-14)27-16-11-17(25)24(18(16)26)15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,23)

InChI Key

KHNNBZSLNVWRSC-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)Br)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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